molecular formula C15H21ClO4 B108193 MCPA-butotyl CAS No. 19480-43-4

MCPA-butotyl

Cat. No.: B108193
CAS No.: 19480-43-4
M. Wt: 300.78 g/mol
InChI Key: WKGKFWXGAHXMCE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

MCPA-butotyl interacts with various enzymes and proteins in plants, primarily by mimicking the natural plant hormone auxin . This interaction disrupts normal plant growth processes, leading to the death of the weed

Cellular Effects

In terms of cellular effects, this compound, like other auxin herbicides, interferes with normal cell function by disrupting the balance of plant hormones. This can affect cell signaling pathways, gene expression, and cellular metabolism, leading to uncontrolled cell growth and ultimately plant death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to auxin receptors in the plant cell. This can lead to changes in gene expression, particularly genes involved in cell growth and division . It may also inhibit or activate certain enzymes, further disrupting normal cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been observed that this compound has a high leachability and is mobile in the environment

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. As a synthetic auxin, it is likely to be involved in the same metabolic pathways as natural auxins in plants. These pathways could involve various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within plant tissues after application. It is systemic, meaning it can move within the plant to reach the target weeds

Preparation Methods

The synthesis of MCPA-butotyl involves the esterification of MCPA with 2-butoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:

MCPA+2-butoxyethanolH2SO4This compound+H2O\text{MCPA} + \text{2-butoxyethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} MCPA+2-butoxyethanolH2​SO4​​this compound+H2​O

Industrial production methods often involve large-scale esterification processes with continuous monitoring and optimization of reaction conditions to maximize yield and purity .

Properties

IUPAC Name

2-butoxyethyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClO4/c1-3-4-7-18-8-9-19-15(17)11-20-14-6-5-13(16)10-12(14)2/h5-6,10H,3-4,7-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGKFWXGAHXMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042111
Record name MCPA-butotyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19480-43-4
Record name MCPA butotyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19480-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPA-butotyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(4-chloro-2-methylphenoxy)-, 2-butoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name MCPA-butotyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl 4-chloro-o-tolyloxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCPA-BUTOTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I91K2LPXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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